(1Z)-2-(4-chlorophenyl)-N'-{[(4-methylphenoxy)acetyl]oxy}ethanimidamide
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Overview
Description
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with both amino and phenoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form the corresponding Schiff base. This intermediate is then reacted with 4-methylphenoxyacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and phenoxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE is explored for its potential therapeutic properties. Researchers are investigating its use as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and functionality.
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-NITROPHENOXY)ACETATE
- (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE
Uniqueness
Compared to similar compounds, (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 2-(4-METHYLPHENOXY)ACETATE stands out due to its specific functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H17ClN2O3 |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-2-8-15(9-3-12)22-11-17(21)23-20-16(19)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H2,19,20) |
InChI Key |
RMXODHSIBMGBRN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)ON=C(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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